(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
CAS No.: 933445-57-9
Cat. No.: VC2894620
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933445-57-9 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | (1S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |
| Standard InChI Key | WRDLRBISLUXLKZ-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC=C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is a chiral compound with specific stereochemistry indicated in its name. The compound has been assigned multiple identifying codes across different chemical databases and manufacturers. An interesting observation is the discrepancy in CAS registry numbers found in reputable sources, suggesting possible variations in registration or compound preparation methods.
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 933445-57-9 | Vulcan Chemical |
| CAS Number (Alt.) | 1932033-21-0 | MolCore BioPharmatech |
| IUPAC Name | (1S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | Vulcan Chemical |
| Molecular Formula | C12H19NO4 | Multiple Sources |
| Molecular Weight | 241.28 g/mol | Multiple Sources |
| InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 | Vulcan Chemical |
| InChIKey | WRDLRBISLUXLKZ-IUCAKERBSA-N | Vulcan Chemical |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CC@HC(=O)O | Vulcan Chemical |
Structural Features and Characteristics
The molecule contains several key structural elements that make it valuable for synthetic chemistry applications:
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A cyclohexene core with a double bond at the 3-position
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A carboxylic acid group at the 1-position with S stereochemistry
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A tert-butoxycarbonyl (Boc) protected amino group at the 5-position with R stereochemistry
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A conformationally constrained structure with defined stereochemistry
These structural features contribute to the compound's utility in stereoselective synthesis, particularly in medicinal chemistry applications where precise geometric arrangement of functional groups is critical.
Synthesis and Manufacturing
Quality Control and Specifications
Pharmaceutical-grade (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is manufactured under controlled conditions with specific quality parameters:
The high purity requirements highlight the importance of quality control in the production of this compound, particularly for applications in pharmaceutical research and development where impurities could affect experimental outcomes or subsequent synthetic steps .
Applications in Research and Drug Development
Role as a Synthetic Intermediate
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid serves as a valuable intermediate in organic synthesis pathways. The compound's defined stereochemistry and functional group arrangement make it particularly useful in the construction of more complex molecular architectures.
Several key applications have been identified:
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Building block for the synthesis of bioactive compounds
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Intermediate in the preparation of pharmaceutical active ingredients
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Starting material for the creation of peptidomimetics
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Component in the development of enzyme inhibitors
MolCore specifically positions this compound as a "critical API intermediate for global pharmaceutical and research industries" , highlighting its significance in drug development workflows.
Analytical Characterization
Analytical Techniques
The characterization of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid typically employs various analytical methods to confirm identity, purity, and stereochemical integrity. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Mass Spectrometry for molecular weight confirmation
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Infrared Spectroscopy for functional group identification
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Optical rotation measurements for stereochemical verification
These analytical approaches collectively ensure the compound meets the required specifications for research applications.
Comparative Analysis with Related Compounds
Understanding the unique properties of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid often involves comparison with structurally related compounds, including:
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Methyl ester derivatives that may serve as protected forms of the carboxylic acid
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Compounds with alternative protective groups on the amine functionality
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Diastereomers with different stereochemical configurations
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Related cyclohexene derivatives with modified substitution patterns
Such comparisons help researchers select the most appropriate building block for specific synthetic pathways based on reactivity profiles, solubility characteristics, and stability considerations.
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